molecular formula C6H6N4O B1428593 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol CAS No. 1160695-16-8

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Cat. No.: B1428593
CAS No.: 1160695-16-8
M. Wt: 150.14 g/mol
InChI Key: JAIZOBKZHWGSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their applications in medicinal chemistry, agriculture, and various industrial processes .

Mechanism of Action

Target of Action

It is known that the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol belongs, has been studied for their interaction with various biological targets . These targets span a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets in a variety of ways . For instance, some synthetic [1,2,4]triazolo[1,5-a]pyrimidines showed significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .

Biochemical Pathways

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been extensively studied for their biological activities , suggesting that they have favorable pharmacokinetic properties.

Result of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that this compound may have significant molecular and cellular effects.

Action Environment

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that this compound may be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol can be achieved through several methods:

Industrial Production Methods: Industrial production often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method uses enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iron (III) chloride is commonly used.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which can exhibit different biological activities .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZOBKZHWGSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.